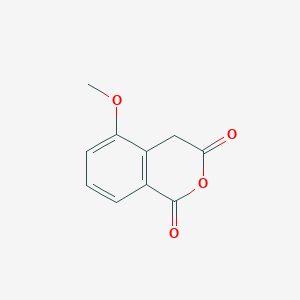
5-Methoxyisochroman-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyisochroman-1,3-dione is a chemical compound that belongs to the class of isochroman derivatives. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydrofuran ring. The methoxy group at the 5-position and the dione functionality at the 1,3-positions make this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyisochroman-1,3-dione typically involves the condensation of a phthalic anhydride with a suitable methoxy-substituted aromatic compound. One common method is the reaction of 5-methoxyphthalic anhydride with a primary amine under acidic conditions to form the desired isochroman-1,3-dione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using phthalic anhydride derivatives and methoxy-substituted aromatic compounds. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyisochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted isochroman derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-Methoxyisochroman-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyisochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with the dopamine receptor D2, modulating its activity and potentially offering therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Another compound with similar structural features but different biological activities.
Phthalimide: A related compound with a similar dione functionality but lacking the methoxy group.
Indole derivatives: Compounds with a similar aromatic structure but different functional groups and biological properties
Uniqueness
5-Methoxyisochroman-1,3-dione is unique due to its specific methoxy substitution and dione functionality, which confer distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-methoxy-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(8)5-9(11)14-10(6)12/h2-4H,5H2,1H3 |
InChI Key |
TYZOIXJBDMSRPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


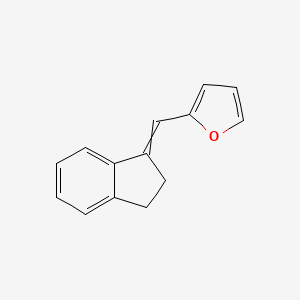

![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
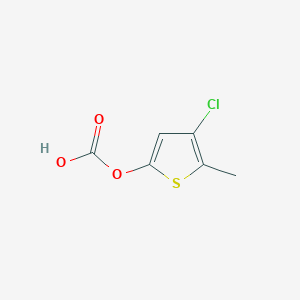
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)

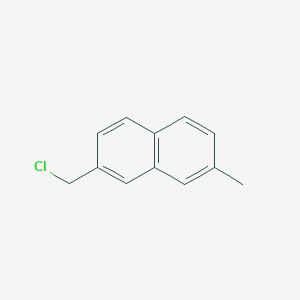

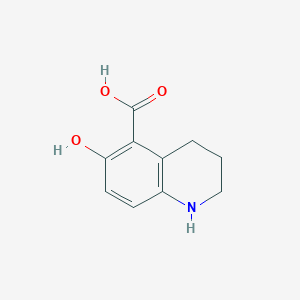
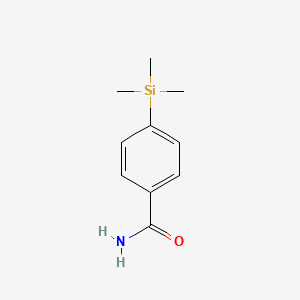
![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)

